molecular formula C30H30N2O3S B332680 ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B332680
M. Wt: 498.6 g/mol
InChI Key: XSCFEBFMYIQZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE, often involves multi-step reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures, typically ranging from -78°C to room temperature, and inert atmospheres using nitrogen or argon gas .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity . In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes a quinoline moiety and a hexahydrocycloocta[b]thiophene ring.

Properties

Molecular Formula

C30H30N2O3S

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O3S/c1-3-35-30(34)27-22-11-6-4-5-7-13-26(22)36-29(27)32-28(33)23-18-25(20-16-14-19(2)15-17-20)31-24-12-9-8-10-21(23)24/h8-10,12,14-18H,3-7,11,13H2,1-2H3,(H,32,33)

InChI Key

XSCFEBFMYIQZPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C

Origin of Product

United States

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